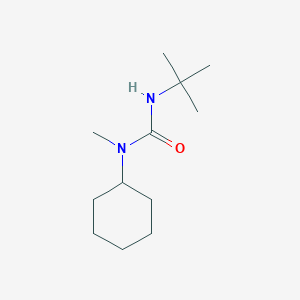
3-Tert-butyl-1-cyclohexyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-1-cyclohexyl-1-methylurea is an organic compound with the molecular formula C12H24N2O and a molecular weight of 212.338 g/mol It is a urea derivative characterized by the presence of a tert-butyl group, a cyclohexyl group, and a methyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-cyclohexyl-1-methylurea typically involves the reaction of tert-butyl isocyanate with cyclohexylamine and methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-1-cyclohexyl-1-methylurea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are typically conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives with reduced urea moiety.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the original urea moiety.
Applications De Recherche Scientifique
3-Tert-butyl-1-cyclohexyl-1-methylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-1-cyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activities. The compound can inhibit or activate enzymatic reactions by binding to the active site or allosteric sites of the enzyme. Additionally, it can interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclohexyl-3-methylurea: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
3-Tert-butyl-1-cyclohexyl-1-ethylurea: Contains an ethyl group instead of a methyl group, leading to variations in its applications and biological activities.
1-Benzyl-3-tert-butyl-1-methylurea:
Uniqueness
3-Tert-butyl-1-cyclohexyl-1-methylurea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific biological activities .
Propriétés
Numéro CAS |
57883-97-3 |
|---|---|
Formule moléculaire |
C12H24N2O |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
3-tert-butyl-1-cyclohexyl-1-methylurea |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)14(4)10-8-6-5-7-9-10/h10H,5-9H2,1-4H3,(H,13,15) |
Clé InChI |
SYUMFGZKAWNORD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)N(C)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


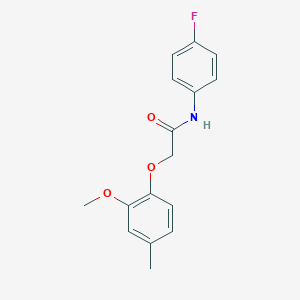
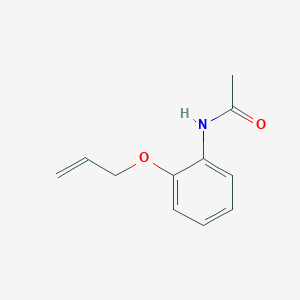



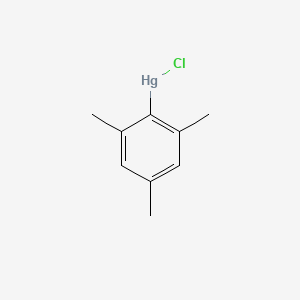
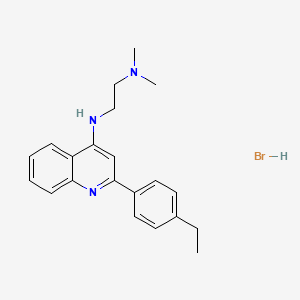
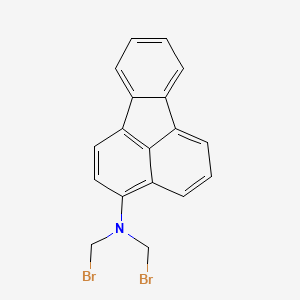
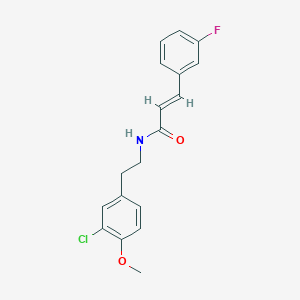
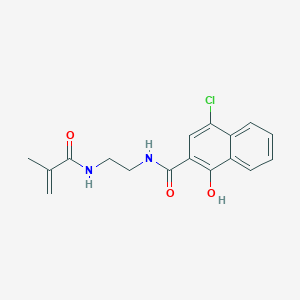
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)

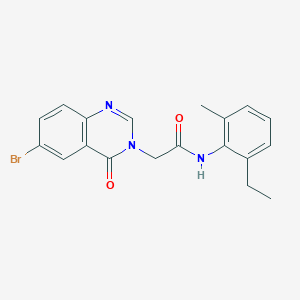
![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
